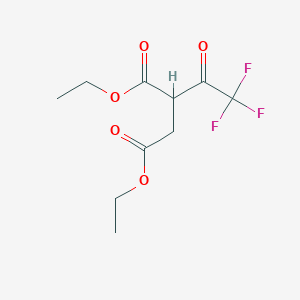

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Vue d'ensemble

Description

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is a chemical compound that is related to various diethyl succinate derivatives synthesized for different applications, including as intermediates in organic synthesis, components in catalysts for polymerization, and potential antitumor agents. The synthesis of diethyl succinate and its derivatives typically involves esterification reactions, where succinic acid is reacted with ethanol or other alcohols in the presence of a catalyst .

Synthesis Analysis

The synthesis of diethyl succinate derivatives can be achieved through various methods. One approach involves reactive distillation, where succinic acid is converted to diethyl succinate using ethanol in the presence of a cation exchange resin catalyst, achieving high yields and conversions . Another method includes the condensation of succinic acid diesters with aldehydes, followed by esterification and hydrogenation to produce alkyl-substituted succinates . Additionally, diethyl succinate can be synthesized using sodium bisulfate as a catalyst, with varying ratios of reactants and solvents to optimize yield .

Molecular Structure Analysis

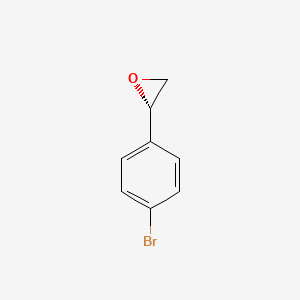

The molecular structure of diethyl succinate derivatives can be complex, with the potential for stereoisomerism. For instance, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate is synthesized through a series of intermediates, including epoxides and azides, leading to a product with specific stereochemistry . The structure of these compounds is typically characterized using techniques such as NMR and HR-MS .

Chemical Reactions Analysis

Diethyl succinate derivatives can undergo various chemical reactions, including annulation, epoxide formation, and stereoselective reactions . These reactions are crucial for the synthesis of complex organic molecules with potential biological activity. For example, novel derivatives of diethyl succinate have been synthesized and shown to possess antitumor activities in vitro, indicating the versatility of these compounds in chemical reactions leading to biologically active substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl succinate derivatives depend on their molecular structure. These properties are essential for their application in different fields, such as the use of diethyl 2,3-diisobutylsuccinate as a stereoregulating component in catalysts for propylene polymerization . The purity of these compounds can significantly affect their performance in such applications.

Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

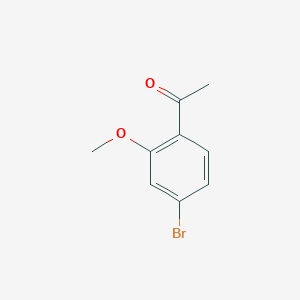

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is instrumental in synthesizing various organic compounds. For instance, it plays a role in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, a complex organic molecule with potential applications in pharmaceuticals and material science (Ukerun, 1988). Similarly, it is used in the synthesis of [2,3-^13C_2-2,5-cyclohexadienyl] ubiquinone 3, demonstrating its role in creating labeled compounds for scientific research (Falcou & Boullais, 1998).

Applications in Catalysis

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is used in catalytic processes. For example, it is involved in reactions with N-chloro- and N-bromodiethylamines, where it helps in the formation of other organic esters, showcasing its utility in catalytic reactions and organic synthesis (Zorin et al., 2021).

Biomedical Imaging

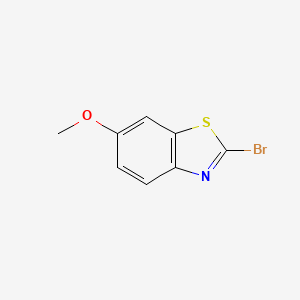

In the field of biomedical imaging, diethyl 2-(2,2,2-trifluoroacetyl)succinate is utilized in the synthesis of agents for real-time molecular imaging of the tricarboxylic acid cycle in vivo. This application is crucial for understanding metabolic processes and diagnosing diseases (Zacharias et al., 2012).

Polymerization Processes

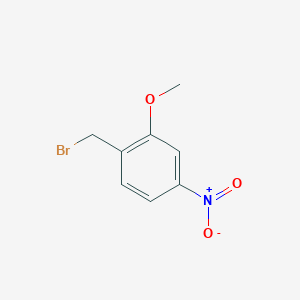

The compound is also involved in the synthesis of catalyst components for polymerization processes. An example is its use in preparing diethyl 2,3-diisobutylsuccinate, a component of titanium-magnesium catalysts for propylene polymerization (Nechepurenko et al., 2021). This application is significant in the production of polymers with specific properties.

Renewable Energy and Environmental Applications

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is also used in renewable energy and environmental applications. For instance, it is involved in the vapor-phase hydrogenation of biomass-derived diethyl succinate over CuO/ZnO catalysts, indicating its role in the development of sustainable chemical processes (Ding et al., 2010).

Safety And Hazards

The safety data sheet for Diethyl 2-(2,2,2-trifluoroacetyl)succinate indicates that it may be harmful if swallowed and causes eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUJVMLDXHUHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463098 | |

| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2,2,2-trifluoroacetyl)succinate | |

CAS RN |

94633-25-7 | |

| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.